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CD325, more commonly known as N-cadherin (Neural-cadherin) or Cadherin-2 (CDH2), is a

crucial calcium-dependent transmembrane glycoprotein that plays a pivotal role in cell-cell

adhesion.[1][2] This guide provides an in-depth exploration of the core functions of N-cadherin,

its associated signaling pathways, and the experimental methodologies used to investigate its

biological significance.

Core Function: Calcium-Dependent Homophilic
Adhesion
The primary function of N-cadherin is to mediate strong, homophilic adhesion between

adjacent cells.[3][4] This process is fundamental for the formation and maintenance of tissue

architecture, particularly in neural, cardiac, and mesenchymal tissues.[2][3][5] The extracellular

domain of N-cadherin contains five cadherin repeats, which engage in calcium-dependent

interactions with N-cadherin molecules on neighboring cells, forming adherens junctions.[1][2]

The intracellular domain provides a critical link to the actin cytoskeleton through a complex of

proteins called catenins, primarily β-catenin and p120-catenin.[2][3] This connection is

essential for the stability and mechanical strength of the adhesive junction.

Key Biological Processes Influenced by N-Cadherin
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N-cadherin's role extends far beyond simple cell adhesion, influencing a wide array of critical

biological processes:

Embryonic Development: N-cadherin is indispensable for normal embryonic development.

Mice lacking N-cadherin exhibit embryonic lethality around day 10, with severe defects in

heart development and malformed neural tubes and somites.[4] It is crucial for the sorting of

different cell types and the morphogenesis of various tissues, including the cardiovascular

and nervous systems.[3]

Neuronal Function: In the nervous system, N-cadherin is vital for synapse formation and

plasticity.[6] It helps to stabilize synaptic connections and is involved in neuronal recognition

mechanisms.[7]

Cardiac Function: In cardiomyocytes, N-cadherin is a key component of the intercalated

discs, structures that mechanically and electrically couple adjacent heart muscle cells,

ensuring coordinated contraction.[1]

Cancer Progression and Metastasis: A hallmark of the epithelial-to-mesenchymal transition

(EMT), a process implicated in cancer metastasis, is the "cadherin switch," where epithelial

cells downregulate E-cadherin and upregulate N-cadherin.[8][9] This switch is associated

with increased cell motility, invasion, and tumor progression in various cancers, including

breast, prostate, and pancreatic cancer.[6][8][10]

Quantitative Data Summary
The following tables summarize key quantitative data related to N-cadherin function.
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Parameter Value Cell Type/System Reference

Binding Affinity (Kd)

N-cadherin

Homodimer
~36 µM Solution (SPR) [11]

N-cadherin/E-cadherin ~53 µM Solution (SPR) [11]

Interactome

Proteins Identified >350
Primary

Cardiomyocytes
[1][5][8]

Unique to N-cadherin ~200
Primary

Cardiomyocytes
[1][5]

Tissue Type

N-cadherin
Expression Level
(IHC Score/Relative
Quantification)

Comparison Reference

Cancer vs. Normal

Tissue

Pancreatic Carcinoma
Higher in 13 of 30

primary tumors

Compared to normal

pancreatic tissue
[12]

Ovarian Cancer
Overexpressed in

58% of cases

Compared to normal

ovarian tissue
[13]

Prostatic Carcinoma
High expression in

45% of cases

Compared to nodular

prostatic hyperplasia
[14]

Melanoma Cell Lines

Variable, but generally

higher than normal

melanocytes

Compared to NHEM [15]

Signaling Pathways of N-Cadherin
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N-cadherin is not merely a structural protein but also a critical signaling molecule that

influences multiple intracellular pathways.

The Cadherin-Catenin Complex and the Actin
Cytoskeleton
The intracellular domain of N-cadherin directly binds to β-catenin and p120-catenin. β-catenin,

in turn, interacts with α-catenin, which links the entire complex to the actin cytoskeleton. This

connection is dynamic and essential for the regulation of cell adhesion and migration.
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N-cadherin forms a complex with catenins to link to the actin cytoskeleton.

Regulation of Rho Family GTPases
N-cadherin-mediated cell adhesion modulates the activity of Rho family small GTPases, which

are key regulators of the actin cytoskeleton and cell motility. In some contexts, N-cadherin

adhesion leads to an increase in RhoA activity while decreasing the activity of Rac1 and

Cdc42.[1][5] This differential regulation influences cell migration and differentiation.[1][5]
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N-cadherin adhesion differentially regulates Rho family GTPases.

Crosstalk with Receptor Tyrosine Kinases (FGFR)
N-cadherin can physically associate with and stabilize Fibroblast Growth Factor Receptors

(FGFRs) at the cell surface.[3][11] This interaction enhances FGFR signaling through

downstream pathways such as the MAPK/ERK pathway, which in turn promotes cell

proliferation, survival, and migration.[11] This crosstalk is particularly important in the context of

cancer progression.
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N-cadherin interaction with FGFR enhances MAPK/ERK signaling.

Modulation of Wnt/β-catenin Signaling
By binding to β-catenin at the cell membrane, N-cadherin can sequester it from the cytoplasmic

pool that is available for nuclear translocation and signaling in the canonical Wnt pathway.[3]

[14] Thus, high levels of N-cadherin can dampen Wnt/β-catenin signaling.[14] However, the
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cleavage of N-cadherin by proteases can release β-catenin, potentially promoting its signaling

activity.[2]
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N-cadherin sequesters β-catenin, modulating Wnt signaling.

Experimental Protocols
Investigating the function of N-cadherin often involves a variety of molecular and cellular

biology techniques. Below are detailed methodologies for key experiments.
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Co-Immunoprecipitation (Co-IP) to Detect N-cadherin
Interacting Proteins
This protocol is designed to isolate N-cadherin and its binding partners from cell lysates.

Materials:

Cells expressing N-cadherin

Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5%

sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

Anti-N-cadherin antibody (IP-grade)

Isotype control IgG

Protein A/G magnetic beads or agarose resin

Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

Elution Buffer (e.g., 2x Laemmli sample buffer)

Procedure:

Cell Lysis:

Wash cultured cells with ice-cold PBS.

Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with

occasional vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

Pre-clearing the Lysate (Optional but Recommended):

Add protein A/G beads to the cleared lysate and incubate with rotation for 1 hour at 4°C.
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Pellet the beads by centrifugation or using a magnetic rack and discard the beads. This

step reduces non-specific binding.

Immunoprecipitation:

Add the anti-N-cadherin antibody (or isotype control IgG for a negative control) to the pre-

cleared lysate.

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours

at 4°C with rotation to capture the immune complexes.

Washing:

Pellet the beads and discard the supernatant.

Wash the beads 3-5 times with ice-cold wash buffer. After each wash, pellet the beads and

completely remove the supernatant.

Elution:

After the final wash, remove all supernatant and resuspend the beads in elution buffer.

Boil the samples at 95-100°C for 5-10 minutes to dissociate the proteins from the beads.

Pellet the beads and collect the supernatant containing the immunoprecipitated proteins

for downstream analysis (e.g., Western blotting).
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Protein A/G Beads

Incubate with
anti-N-cadherin Ab

Capture with
Protein A/G Beads Wash Beads Elute Proteins Western Blot

Analysis
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Workflow for Co-Immunoprecipitation of N-cadherin.

Cell Adhesion Assay
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This assay quantifies the ability of cells to adhere to a substrate coated with N-cadherin or to

each other.

Materials:

Cells of interest

Recombinant N-cadherin-Fc chimera protein

96-well plates

Cell dissociation solution (e.g., Trypsin-EDTA)

BSA (Bovine Serum Albumin)

Fluorescent cell tracker dye (e.g., Calcein-AM)

Plate reader with fluorescence capabilities

Procedure:

Plate Coating:

Coat the wells of a 96-well plate with recombinant N-cadherin-Fc protein (e.g., 10 µg/mL in

PBS) overnight at 4°C.

Wash the wells with PBS to remove unbound protein.

Block the wells with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.

Cell Preparation:

Label the cells with a fluorescent dye according to the manufacturer's protocol.

Harvest the cells using a non-enzymatic cell dissociation solution or gentle trypsinization

to preserve cell surface proteins.

Wash the cells and resuspend them in serum-free medium.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adhesion:

Add a defined number of labeled cells (e.g., 5 x 10^4 cells/well) to the coated wells.

Incubate for a specific time (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.

Washing:

Gently wash the wells with PBS to remove non-adherent cells. The number and stringency

of washes can be optimized.

Quantification:

Lyse the remaining adherent cells and measure the fluorescence using a plate reader.

Alternatively, the fluorescence of the adherent cells can be read directly in the plate.

The fluorescence intensity is proportional to the number of adherent cells.
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Workflow for N-cadherin-mediated cell adhesion assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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